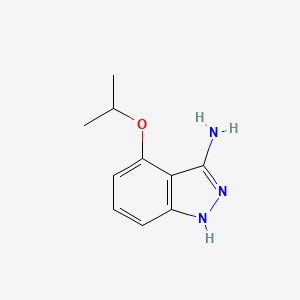

4-Isopropoxy-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxy-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-6(2)14-8-5-3-4-7-9(8)10(11)13-12-7/h3-6H,1-2H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATZYIRWFZDUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance of the Indazole Nucleus in Contemporary Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netchemrxiv.org This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs. nih.gov The structural rigidity and the presence of hydrogen bond donors and acceptors in the indazole nucleus allow it to effectively interact with various biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov

Indazole-containing derivatives have demonstrated a wide array of therapeutic applications, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV activities. nih.gov The versatility of the indazole core enables chemists to introduce a variety of functional groups at different positions, thereby fine-tuning the pharmacological profile of the resulting molecules. This adaptability has made the indazole scaffold a cornerstone in the design of targeted therapies, particularly in oncology. A number of indazole-based drugs have been successfully commercialized, underscoring the scaffold's clinical relevance. nih.gov

Table 1: Selected FDA-Approved Drugs Featuring the Indazole Nucleus

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pazopanib (B1684535) | Oncology | Multi-kinase inhibitor |

| Axitinib | Oncology | VEGFR inhibitor |

| Niraparib | Oncology | PARP1/PARP2 inhibitor |

| Entrectinib | Oncology | ALK inhibitor |

| Linifanib | Oncology | Multi-targeted tyrosine kinase inhibitor |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug |

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist |

This table presents a selection of drugs with the indazole core, highlighting their application in treating various diseases, predominantly cancer. nih.gov

Role of 4 Isopropoxy 1h Indazol 3 Amine As a Pivotal Synthetic Precursor

4-Isopropoxy-1H-indazol-3-amine serves as a crucial intermediate in the synthesis of more complex molecules, particularly for drug discovery programs. Its structure combines the privileged indazole core with two key functional groups: a 3-amino group and a 4-isopropoxy group. The 3-amino group is a critical feature, as it has been identified as an effective "hinge-binding" fragment in many kinase inhibitors, allowing for crucial interactions within the ATP-binding site of these enzymes. nih.gov

The synthesis of 4-substituted-1H-indazol-3-amines generally involves a multi-step process. A common strategy begins with a substituted 2-fluorobenzonitrile. nih.govresearchgate.net For this compound, the synthesis would likely start from a 2-fluoro-3-isopropoxybenzonitrile. This starting material would then undergo a cyclization reaction with hydrazine (B178648) hydrate (B1144303) to form the desired indazole ring system. chemrxiv.orgnih.gov The presence of the fluorine atom at the ortho position facilitates a nucleophilic aromatic substitution reaction with hydrazine, leading to the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring.

The 4-isopropoxy group is not merely a passive substituent; it is strategically incorporated to modulate the physicochemical properties of the final compounds. The size and lipophilicity of the isopropoxy group can influence solubility, cell permeability, and metabolic stability, all of which are critical parameters for drug candidates. Furthermore, this group can occupy specific pockets within a target protein, potentially enhancing binding affinity and selectivity. The commercial availability of this compound from various chemical suppliers confirms its role as a readily accessible building block for research and development.

Overview of Current and Prospective Research Trajectories Utilizing the Compound

Retrosynthetic Analysis of the this compound Structure

A retrosynthetic analysis of this compound (I) dictates the strategic disconnections to identify plausible starting materials. The most logical approach involves the formation of the pyrazole (B372694) ring as the final key step.

The primary disconnection is the N-N bond formation and cyclization, a common strategy in indazole synthesis. This leads back to a 2-aminoaryl nitrile derivative. Specifically, the C3-amino group and the heterocyclic ring can be formed simultaneously from a suitably substituted ortho-halo benzonitrile (B105546) and a hydrazine (B178648) source. This retrosynthetic pathway identifies 2-halo-3-isopropoxybenzonitrile (II) as a key precursor. The halogen, typically fluorine or chlorine for its activating properties, facilitates nucleophilic aromatic substitution by hydrazine. The isopropoxy group at the adjacent position (C3) and the nitrile group (C1) are pre-installed on the benzene (B151609) ring.

Conventional and Novel Synthetic Routes to the Indazole Core

The construction of the indazole core is a well-researched area of heterocyclic chemistry, with both classical and modern methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Conventional Methods:

Davis-Beirut Reaction: A classical approach involves the cyclization of an o-nitrobenzyl derivative.

Jacobsen Indazole Synthesis: This involves the condensation of a hydrazine with an ortho-acyl aniline.

Hydrazine Condensation with o-Halobenzonitriles: A highly effective and widely used method for producing 3-aminoindazoles involves reacting an o-halobenzonitrile with hydrazine hydrate (B1144303). nih.govchemicalbook.com This reaction is often performed at elevated temperatures and can be highly regioselective. For instance, 5-bromo-2-fluorobenzonitrile (B68940) is refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine in high yield. nih.gov

Novel Synthetic Routes:

Transition-Metal-Catalyzed Cyclizations: Modern organic synthesis has introduced a variety of metal-catalyzed reactions. Palladium- and copper-catalyzed intramolecular C-H amination or N-N bond-forming reactions have become powerful tools. nih.govresearchgate.net For example, an intramolecular Ullmann-type reaction, catalyzed by copper, has been developed to form fluorinated indazoles from hydrazone precursors. nih.gov

[3+2] Cycloadditions: The reaction of in-situ generated arynes with diazo compounds provides an efficient route to 3-substituted 1H-indazoles. nih.govorganic-chemistry.orgorganic-chemistry.org This method offers access to a range of indazoles that might be difficult to obtain through other means.

Photochemical Methods: Light-mediated synthesis is emerging as a green and efficient alternative. A photochemical strategy has been reported for the N-demethylation and aromatic cyclization of N-methyl amines to yield diverse 2H-indazole scaffolds. researchgate.net

| Synthetic Route | Typical Precursors | Key Features | Reference |

|---|---|---|---|

| Hydrazine Condensation | o-Halobenzonitriles | Direct, high yield for 3-aminoindazoles. | nih.govchemrxiv.org |

| Ullmann-Type Cyclization | o-Haloaryl Hydrazones | Copper-catalyzed; good for specific substitution patterns. | nih.gov |

| Palladium-Catalyzed C-H Amination | Aminohydrazones | Ligand-free intramolecular cyclization. | nih.gov |

| [3+2] Cycloaddition | Arynes and Diazo Compounds/Hydrazones | Mild conditions; versatile for 3-substituted indazoles. | organic-chemistry.orgorganic-chemistry.org |

| Reductive Cyclization | o-Nitrobenzaldehydes | Involves reduction of nitro group and subsequent cyclization. | chemicalbook.comnih.gov |

Regioselective Functionalization Approaches for Substituent Introduction

Achieving the specific 3-amino, 4-isopropoxy substitution pattern of the target molecule requires precise control over regioselectivity.

Introduction of the 3-Amino Group: As outlined in the retrosynthetic analysis, the 3-amino group is most conveniently introduced concurrently with the formation of the indazole ring. The reaction of a 2-halobenzonitrile with hydrazine proceeds via nucleophilic attack of hydrazine at the carbon bearing the halogen, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group, yielding the 3-aminoindazole structure directly. chemrxiv.orgorganic-chemistry.org

Introduction of the 4-Isopropoxy Group: The isopropoxy group at the C4 position is typically installed on the benzene ring precursor before the indazole ring is formed. This involves starting with a material like 2,3-dihalotoluene or a related compound, where one halogen can be substituted by an isopropoxy group and the other can be transformed into the required nitrile. Direct C-H functionalization on a pre-formed indazole ring at the C4 position is challenging due to the directing effects of the fused pyrazole ring, which often favor functionalization at C3, C5, or C7. nih.gov However, advances in directed metalation-functionalization could potentially offer a route, though it would likely be less efficient than incorporating the substituent at the start.

Control of N-Alkylation/Arylation: While the target compound is an N-unsubstituted indazole, a significant challenge in indazole chemistry is controlling the regioselectivity of substitution at the N1 versus the N2 position. rsc.org Direct alkylation often leads to a mixture of isomers, necessitating difficult separations. rsc.orgrsc.org Recent studies have focused on developing highly selective N1-alkylation protocols, for example, through a thermodynamically driven process involving condensation with an aldehyde followed by reduction. rsc.orgrsc.org

Purification and Isolation Methodologies for Precursor Materials

The purification of indazole precursors and final products is critical for obtaining materials of high purity, especially for pharmaceutical applications. A combination of techniques is often employed.

Crystallization: This is a primary method for purifying solid intermediates and final products. For separating stubborn regioisomers, such as N1 and N2 substituted indazoles, recrystallization from a carefully chosen mixed solvent system can be highly effective. google.com The selection of solvents is determined empirically to maximize the solubility difference between the desired product and impurities.

Column Chromatography: Silica gel column chromatography is a ubiquitous technique for purifying reaction mixtures, capable of separating compounds with different polarities. nih.gov It is particularly useful during the synthesis of precursors and for removing side products. However, it is less ideal for large-scale industrial production due to cost and solvent waste. chemrxiv.org

Acid-Base Extraction: The basic nitrogen atoms in the indazole ring and the amino substituent allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the basic compounds. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.

| Methodology | Application | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | Final product purification, isomer separation | Scalable, cost-effective, yields high-purity material. | Requires significant solubility differences; can have yield losses. |

| Column Chromatography | Mixture separation, purification of non-crystalline materials | High resolution for complex mixtures. | Not easily scalable, generates significant solvent waste. |

| Acid-Base Extraction | Removal of non-basic or non-acidic impurities | Simple, inexpensive, and scalable. | Only applicable to compounds with acidic/basic handles. |

| Precipitation/Filtration | Isolation of solid products from reaction mixtures | Rapid and straightforward for isolating crude products. | Purity may be lower due to co-precipitation of impurities. |

Optimization of Reaction Kinetics and Yields

Optimizing reaction conditions is essential for developing a safe, efficient, and scalable synthetic route. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

High-Throughput Experimentation (HTE): Modern process development often utilizes HTE to rapidly screen a wide array of conditions. nih.govrsc.org Automated systems can run dozens or hundreds of small-scale experiments in parallel to evaluate different catalysts, bases, solvents, and temperatures, dramatically accelerating the identification of promising reaction conditions. rsc.org

Statistical Modeling: Design of Experiment (DoE) is a statistical tool used to understand the impact of multiple variables on a reaction's outcome. By systematically varying factors like temperature, concentration, and catalyst loading, a predictive model can be built to identify the optimal conditions for maximizing yield and selectivity. nih.gov

Parameter Screening: Key parameters that are typically optimized include:

Stoichiometry: The molar equivalents of reagents, such as hydrazine, can significantly impact conversion and by-product formation. For example, in the cyclization to form 7-bromo-4-chloro-1H-indazol-3-amine, screening showed that 4 equivalents of hydrazine hydrate gave optimal conversion. chemrxiv.org

Solvent and Base: The choice of solvent and base (if required) affects solubility, reaction rate, and selectivity.

Temperature and Time: These parameters are adjusted to ensure complete reaction without causing thermal degradation of products or promoting side reactions. Microwave-assisted heating has been shown to accelerate reactions like the C3-formylation of 2H-indazoles. thieme-connect.de

| Entry | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1.5 | 2-MeTHF | 95 | ~50 | chemrxiv.org |

| 2 | 2.0 | 2-MeTHF | 95 | ~70 | chemrxiv.org |

| 3 | 3.0 | 2-MeTHF | 95 | ~90 | chemrxiv.org |

| 4 | 4.0 | 2-MeTHF | 95 | >98 | chemrxiv.org |

Construction of Fused Heterocyclic Systems: Pyrazolopyrimidinones and Pyridopyrazolopyrimidinones

The 3-amino group of the 4-isopropoxy-1H-indazole core is a key reactive center for the construction of fused heterocyclic systems. This is typically achieved through condensation reactions with bifunctional reagents, leading to the formation of new rings fused to the pyrazole moiety of the indazole.

Pyrazolopyrimidinones: The synthesis of pyrazolo[1,5-a]pyrimidinone derivatives can be accomplished by reacting this compound with β-ketoesters, such as ethyl acetoacetate. The reaction generally proceeds in two steps: an initial condensation between the 3-amino group and a ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the indazole N1 nitrogen onto the ester carbonyl, eliminating ethanol. The reaction is often catalyzed by acid or base and driven by heat.

Pyridopyrazolopyrimidinones: The synthesis of more complex fused systems like pyridopyrazolopyrimidinones involves multi-component reactions or the use of more elaborate building blocks. One plausible route involves the reaction of this compound with a suitably functionalized pyridine (B92270) derivative. For instance, a pyridine ring bearing both a keto-ester and a leaving group could undergo a sequence of condensation and nucleophilic aromatic substitution reactions to build the fused pyridopyrazolopyrimidinone structure. General methods for creating pyrazolo[4,3-b]pyridines often involve the annulation of a pyrazole ring onto a pyridine core. nih.gov

The table below outlines a representative synthetic approach for these fused systems.

| Target System | Reagents | General Conditions |

| Pyrazolopyrimidinone | This compound, Ethyl acetoacetate | Acetic acid (catalyst), Reflux |

| Pyridopyrazolopyrimidinone | This compound, Diethyl (pyridinylidene)malonate | High temperature, Polyphosphoric acid |

Exploration of Diversification Chemistries at Reactive Centers

The structure of this compound offers several positions for chemical diversification, allowing for fine-tuning of its physicochemical and biological properties. The primary reactive centers are the exocyclic amine (C3-NH2) and the nitrogen atoms of the indazole ring (N1 and N2).

C3-Amine Group: The primary amine is highly nucleophilic and readily undergoes a variety of transformations.

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields stable amide derivatives. This is a common strategy in drug discovery to introduce diverse functional groups. nih.gov

Alkylation: The amine can be mono- or di-alkylated using alkyl halides, though controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Suzuki Coupling: The amine can be converted into a halide or triflate, which then serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to introduce aryl or heteroaryl substituents. nih.gov

Indazole Nitrogens (N1/N2): The indazole ring contains two nitrogen atoms, and substitution at these positions can significantly impact the molecule's properties. Alkylation or arylation typically occurs at the N1 position due to thermodynamic stability, but N2 isomers can also be formed. researchgate.net The choice of solvent and base can influence the regioselectivity of these reactions.

The following table summarizes key diversification reactions.

| Reactive Center | Reaction Type | Reagents | Product Type |

| C3-Amine | Acylation | Acyl chloride, Pyridine | Amide |

| C3-Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| N1-Indazole | Alkylation | Alkyl halide, NaH | N1-Alkyl Indazole |

| N1-Indazole | Arylation | Aryl boronic acid, Cu(OAc)₂ | N1-Aryl Indazole |

Application in Combinatorial Chemistry and Library Synthesis

The multiple reactive sites on this compound make it an ideal scaffold for combinatorial chemistry and the synthesis of large, diverse chemical libraries. researchgate.net By systematically combining different building blocks at these positions, a vast number of unique compounds can be generated for high-throughput screening.

A typical combinatorial library synthesis using this scaffold might involve a multi-step sequence:

N1-Alkylation/Arylation: A set of diverse alkyl halides or aryl boronic acids is used to create a series of N1-substituted indazoles.

C3-Amine Acylation: Each of the N1-substituted products is then reacted with a library of different carboxylic acids or acyl chlorides.

This two-dimensional matrix approach allows for the rapid generation of thousands of distinct compounds. For example, reacting 10 different alkyl halides with the scaffold, followed by acylation with 100 different carboxylic acids, would produce a library of 1,000 unique molecules. This strategy is highly efficient for exploring the structure-activity relationships (SAR) of indazole-based compounds in drug discovery programs. nih.gov

Isotopic Labeling Approaches for Mechanistic and Metabolic Stability Studies

Isotopic labeling is a powerful tool used in drug discovery to study a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By replacing certain atoms with their heavier, stable isotopes (e.g., ¹H with ²H (Deuterium), ¹²C with ¹³C, ¹⁴N with ¹⁵N), the molecule can be traced and its metabolic fate elucidated using techniques like mass spectrometry. nih.govmdpi.com

For this compound, several isotopic labeling strategies can be employed:

Deuterium (B1214612) Labeling (²H): Introducing deuterium atoms at sites prone to metabolic oxidation can slow down the rate of metabolism, a strategy known as the "kinetic isotope effect." For this molecule, the isopropoxy group is a likely site of metabolism (O-dealkylation). Synthesizing a deuterated version, such as 4-(isopropoxy-d7)-1H-indazol-3-amine, can enhance its metabolic stability.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: Incorporating ¹³C or ¹⁵N into the indazole core allows for precise tracking of the molecule and its metabolites in biological systems. This is invaluable for quantitative analysis and identifying novel metabolic pathways. nih.gov The synthesis can be adapted to use labeled precursors, such as labeled 2-fluoro-6-isopropoxybenzonitrile, to build the labeled indazole ring.

The table below details potential isotopic labeling strategies and their applications.

| Isotope | Labeling Position | Rationale / Application |

| ²H (Deuterium) | Isopropoxy group | Enhance metabolic stability by slowing O-dealkylation. |

| ¹³C | Indazole ring backbone | Quantify drug and metabolite levels in biological matrices. |

| ¹⁵N | Indazole ring or Amine group | Elucidate metabolic pathways and identify nitrogen-containing metabolites. |

Stereoselective Synthesis of Chiral Derivatives

While this compound is itself achiral, it can be used as a starting material to create chiral derivatives through stereoselective synthesis. This is crucial as the biological activity of enantiomers can differ significantly.

Methods to introduce chirality include:

Resolution via Diastereomeric Salts: The basic 3-amino group can be reacted with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. Subsequent treatment with a base liberates the individual enantiomers of a chiral derivative.

Asymmetric Synthesis: A prochiral substrate derived from the indazole can be subjected to an asymmetric reaction. For example, if the amine is converted to an imine, it could be asymmetrically reduced using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) to produce a chiral amine.

Coupling with Chiral Auxiliaries: The 3-amino group can be coupled to a chiral auxiliary. This auxiliary directs the stereochemical outcome of a subsequent reaction at a different position on the molecule, after which the auxiliary can be cleaved to yield the desired chiral product.

These stereoselective strategies are essential for developing single-enantiomer drugs, which often have improved therapeutic indices compared to their racemic counterparts.

Theoretical and Computational Investigations of 4 Isopropoxy 1h Indazol 3 Amine and Its Functional Derivatives

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular structure of 4-Isopropoxy-1H-indazol-3-amine. These methods provide a detailed picture of the molecule's geometry, charge distribution, and molecular orbitals.

Typical DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are used to optimize the molecular geometry of this compound. sapub.org These calculations can predict key bond lengths and angles, offering insights into the molecule's three-dimensional structure. For instance, the calculated bond lengths within the indazole ring system and the orientation of the isopropoxy and amine substituents can be determined with high accuracy.

The electronic properties are further understood by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov For analogous aromatic amine compounds, these values are critical in predicting their reactivity and spectral properties. nih.gov

A Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution across the molecule. beilstein-journals.org This provides insights into the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule.

Table 1: Calculated Electronic Properties of a Representative 4-Alkoxy-1H-indazol-3-amine

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are representative and are based on DFT calculations reported for structurally similar indazole derivatives.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily dictated by the rotation around the C-O bond of the isopropoxy group and the C-N bond of the amine group. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformations and the energy barriers between them. longdom.org

The PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. researchgate.net By scanning the dihedral angles associated with the isopropoxy and amine groups, a detailed PES can be constructed. chemrxiv.org This map reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. longdom.org The transition states, or saddle points on the PES, represent the energy barriers that must be overcome for conformational changes to occur. sapub.org

For molecules with flexible side chains, like the isopropoxy group, multiple low-energy conformations may exist, which can be crucial for their biological activity. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations to Elucidate Conformational Flexibility

To understand the dynamic behavior of this compound in a more realistic environment, such as in solution, molecular dynamics (MD) simulations are employed. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule and the surrounding solvent molecules, providing a trajectory of the system over time. ulisboa.pt

From the MD trajectory, various properties related to conformational flexibility can be analyzed. The root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the molecule's conformation over time. ajchem-a.com The root-mean-square fluctuation (RMSF) of individual atoms or residues can highlight the more flexible regions of the molecule. ajchem-a.com

MD simulations can also provide insights into the interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the amine or indazole nitrogen atoms and water molecules. These interactions can significantly influence the conformational preferences of the molecule.

Prediction of Reactivity and Reaction Pathways for Derivatization

Computational methods are powerful tools for predicting the reactivity of this compound and for designing synthetic pathways for its derivatization. The electronic properties calculated using quantum chemical methods, such as the charge distribution and frontier molecular orbitals, are key to understanding its reactivity. chnpu.edu.ua

Fukui functions are often used to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. A high value of f+(r) indicates a good site for nucleophilic attack, while a high value of f-(r) suggests a good site for electrophilic attack. For 3-aminoindazoles, the amino group and the nitrogen atoms of the indazole ring are often key sites for chemical reactions. nih.gov

Theoretical calculations can also be used to model reaction pathways for the derivatization of the parent molecule. By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of a proposed reaction can be assessed. researchgate.net This is particularly useful for planning the synthesis of novel functional derivatives with desired properties.

In Silico ADMET Prediction for Derived Compounds

Before synthesizing a library of derivatives, it is highly beneficial to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models. nih.gov These in silico predictions help to prioritize compounds with favorable pharmacokinetic and safety profiles, thus reducing the time and cost of drug discovery. mdpi.com

A variety of computational models, including quantitative structure-activity relationship (QSAR) models, are available to predict ADMET properties. nih.govekb.eg These models are typically built using large datasets of compounds with experimentally determined ADMET data.

Key ADMET parameters that are often predicted include:

Absorption: Intestinal absorption, oral bioavailability, and blood-brain barrier permeability. mdpi.com

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal or biliary excretion.

Toxicity: Predictions of mutagenicity, carcinogenicity, and other potential toxicities. researchgate.net

Table 2: Predicted ADMET Properties for a Hypothetical Derivative of this compound

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Mutagenicity | Non-mutagen |

| Oral Bioavailability | Good |

Note: This table presents hypothetical data for a representative derivative and is intended for illustrative purposes.

Ligand-Protein Interaction Modeling for Derived Compounds

For derivatives of this compound that are designed to interact with a specific biological target, such as a protein kinase, molecular docking and other ligand-protein interaction models are employed. nih.gov These methods predict the binding mode and affinity of a ligand to its target protein. nih.gov

Molecular docking algorithms place the ligand into the binding site of the protein and score the different binding poses based on a scoring function that estimates the binding free energy. mdpi.com This allows for the identification of the most likely binding orientation and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The results of molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. For example, if a particular region of the binding site is not well-occupied by the ligand, modifications can be made to the ligand structure to introduce functional groups that can form favorable interactions in that region. Indazole derivatives have been successfully docked into the active sites of various kinases, providing valuable insights for the development of new inhibitors. nih.govnih.gov

Medicinal Chemistry Perspectives on the 4 Isopropoxy 1h Indazol 3 Amine Scaffold and Its Derivatives

Indazole as a Key Structural Motif in Drug Discovery

The indazole nucleus is a prominent feature in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govnih.gov Its significance is underscored by its presence in several FDA-approved drugs. rsc.org Marketed pharmaceuticals such as the antiemetic granisetron, used to treat chemotherapy-induced nausea, and the kinase inhibitors pazopanib (B1684535) and axitinib, used in cancer therapy, all feature the indazole core, highlighting its therapeutic versatility. researchgate.netrsc.orgnih.gov

The success of the indazole scaffold can be attributed to several key chemical properties. It exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov This arrangement provides a hydrogen bond donor (at N1) and a hydrogen bond acceptor (at N2), allowing for critical interactions within the binding sites of proteins, particularly the hinge region of kinases. pharmablock.comnih.gov The bicyclic system is relatively rigid and planar, which can be advantageous for fitting into specific binding pockets, while the various positions on the rings offer ample opportunities for substitution to fine-tune potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net At least 43 indazole-based therapeutic agents have been reported to be in clinical use or undergoing clinical trials, demonstrating the enduring importance of this scaffold in the development of new medicines. nih.govresearchgate.net

Rational Design of Inhibitors Based on the Indazole Framework

The prevalence of the indazole scaffold in successful drugs has spurred extensive efforts in the rational design of new inhibitors. Structure-based drug design (SBDD) and fragment-based drug design (FBDD) are powerful strategies that have been effectively applied to this framework. nih.govnih.gov

In one example of rational design, a series of novel indazole-based diarylurea derivatives targeting the c-kit proto-oncogene were designed and synthesized. nih.gov Molecular docking studies were employed to explore the structure-activity relationship (SAR) and interaction mechanisms, revealing that the indazole ring could tolerate various substituents. nih.gov Similarly, a fragment-based approach was used to develop inhibitors of Polo-like kinase 4 (PLK4), a master regulator of mitotic progression overexpressed in many cancers. nih.gov This study began with a hit compound identified through virtual screening and used a fragment-based strategy to modify its chemical structure, ultimately yielding a potent PLK4 inhibitor with an IC₅₀ value of 0.9 nM. nih.gov

Another study focused on designing inhibitors for fibroblast growth factor receptor (FGFR) kinases, which are validated targets in cancer therapy. nih.gov Using a de novo design program, researchers identified an indazole-containing pharmacophore. Modeling suggested that substituting an indole (B1671886) with an indazole would create an opportunity for a crucial hydrogen bond to form between the indazole N2 atom and the backbone of an alanine (B10760859) residue (Ala564) in the FGFR1 binding site. nih.gov This rational modification led to a library of indazole-containing fragments that effectively inhibited FGFR1–3. nih.gov

Structure-Activity Relationship (SAR) Development for Derived Compounds

Understanding the structure-activity relationship (SAR) is critical for optimizing lead compounds. For indazole derivatives, SAR studies have provided invaluable insights into how different substituents on the scaffold influence biological activity. The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment. nih.gov

A 2023 study on the antitumor activity of 1H-indazole-3-amine derivatives systematically explored the impact of substituents at various positions. nih.govnih.gov The researchers synthesized a series of compounds and evaluated their inhibitory activity against several human cancer cell lines. The findings provided clear SAR insights:

Substitution at the C-5 position: The nature of the substituent at this position was found to be crucial for antitumor activity. For instance, in one series of compounds, the presence of a para-fluorine on a phenyl ring at the C-5 position was important for activity against the K562 chronic myeloid leukemia cell line. Replacing a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a 2- to 10-fold decrease in inhibitory activity. nih.gov

The table below summarizes the in vitro cytotoxic activity (IC₅₀) for a selection of these synthesized 1H-indazole-3-amine derivatives against the K562 cell line, illustrating key SAR findings.

| Compound | R¹ Substituent (at C-5) | R² Substituent (Terminal Group) | IC₅₀ (μM) against K562 cells |

| 6a | 3-Fluorophenyl | 4-Fluorophenyl | 7.42 |

| 6f | 4-Fluorophenyl | 4-Fluorophenyl | 5.48 |

| 6o | 4-Fluorophenyl | 2,4-Difluorophenyl | 5.15 |

| 6b | 4-Methoxyphenyl | 4-Fluorophenyl | 22.3 |

| 6q | 3,4-Dichlorophenyl | 4-Fluorophenyl | 11.2 |

Data sourced from Wang C, et al. Int J Mol Sci. 2023. nih.gov

These results demonstrate that subtle electronic and steric changes to the indazole scaffold can lead to significant differences in biological activity, guiding further optimization efforts. nih.gov

Exploration of Bioisosteric Replacements within the Indazole Moiety

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry. The indazole ring is frequently used as a bioisostere for other common moieties, such as indoles, phenols, and catechols, to overcome issues related to metabolism, toxicology, or pharmacokinetics. pharmablock.comacs.orggoogle.com

Indazole for Phenol (B47542): Phenolic groups are common in drug molecules but are often susceptible to rapid phase II metabolism, specifically glucuronidation, which can lead to poor bioavailability. In a notable example, researchers replaced the phenol group in a class of GluN2B-selective NMDA receptor antagonists with an indazole ring. The resulting indazole-based compounds retained high affinity and inhibitory activity but were not conjugated with glucuronic acid, demonstrating improved metabolic stability. nih.gov

Indazole for Indole: The indazole ring can also serve as a bioisostere for indole. acs.org While both have a hydrogen bond donor, the indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity. pharmablock.com

Indazole for Catechol: The indazole nucleus has been successfully used to replace the catechol moiety in various therapeutically active compounds, including inhibitors of enzymes like phosphodiesterase-4 (PDE4). This replacement can maintain or even enhance biological activity while potentially altering physical properties like lipophilicity and metabolic profile. google.comgoogle.com

These examples highlight the strategic value of using the indazole scaffold to engineer molecules with more favorable drug-like properties.

Pharmacophore Modeling and Feature-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. This approach is widely used in the design and virtual screening of new indazole-based compounds. ugm.ac.idnih.gov

The pharmacophore for 5-HT₃ receptor antagonists, a class that includes the indazole-based drug granisetron, is well-defined. It typically consists of an aromatic or heteroaromatic ring, a carbonyl-containing linker capable of hydrogen bonding, and a basic amine center. wikipedia.org For granisetron, the indazole ring serves as the key aromatic moiety that interacts with aromatic residues like tryptophan (W183) and tyrosine (Y234) in the receptor's binding pocket. wikipedia.org

In another application, a pharmacophore model was generated for soybean lipoxygenase inhibitors to guide the discovery of new anti-inflammatory agents. This model was used for virtual screening of an in-house library, leading to the identification of hit compounds that conjugated N-substituted pyrroles with an indazole moiety. nih.gov Similarly, a ligand-based pharmacophore model for estrogen receptor alpha (ERα) inhibitors was developed and used to screen a library of asymmetrical hexahydro-2H-indazole analogs, successfully identifying potential hit compounds for breast cancer therapy. ugm.ac.id These studies showcase how feature-based design, guided by pharmacophore models, can efficiently navigate chemical space to discover novel and potent indazole derivatives.

Preclinical Research on 4-Isopropoxy-1H-indazol-3-amine Derivatives as Fibrinolysis Inhibitors Remains Undisclosed

Despite a comprehensive search of scientific literature and patent databases, detailed preclinical findings on the biochemical and pharmacological properties of compounds derived from this compound, specifically as inhibitors of fibrinolysis for the potential treatment of bleeding disorders, are not publicly available. The requested information, outlined for a detailed scientific article, could not be located in the public domain.

The field of indazole derivatives is extensive, with a significant body of research focusing on their therapeutic potential in other areas, most notably as anti-cancer agents and kinase inhibitors. nih.govnih.govnih.gov The indazole scaffold is recognized for its pharmacological importance, forming the core structure of numerous compounds with a wide range of biological activities, including anti-inflammatory and neuroprotective effects. nih.govnih.gov Patent reviews and research articles frequently highlight the development of indazole-based molecules for these conditions. nih.govnih.gov

However, a specific focus on this compound and its derivatives as inhibitors of the fibrinolytic system, which is responsible for the breakdown of blood clots, is not documented in the available scientific and patent literature. Fibrinolysis is a critical physiological process, and its inhibition is a therapeutic strategy for managing bleeding disorders. Research into novel small molecule inhibitors of key fibrinolytic enzymes, such as plasmin, is an active area of investigation. nih.gov This research has explored various chemical scaffolds, but a clear connection to this compound derivatives has not been established in published works or patent filings. nih.govresearchgate.net

Consequently, information regarding the following preclinical research areas for derivatives of this compound as fibrinolysis inhibitors is not available:

Preclinical Biochemical and Pharmacological Research of Compounds Derived from 4 Isopropoxy 1h Indazol 3 Amine

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization:Preclinical ADME data for 4-isopropoxy-1H-indazol-3-amine derivatives in the context of fibrinolysis inhibition are not available.

While the broader class of indazole compounds continues to be a subject of intense research, the specific application of this compound derivatives as fibrinolysis inhibitors for bleeding disorders appears to be a novel area with no publicly accessible preclinical data.

Intellectual Property Landscape and Patent Analysis Pertaining to 4 Isopropoxy 1h Indazol 3 Amine

Patent Classification Analysis (e.g., A61P for Therapeutic Activity)

Patents related to 4-Isopropoxy-1H-indazol-3-amine and similar indazole derivatives are frequently categorized under various patent classifications that indicate their potential therapeutic applications. A key classification is A61P , which pertains to the specific therapeutic activity of chemical compounds or medicinal preparations. google.comuspto.gov Within this class, further subdivisions point to more specific uses. For instance, indazole derivatives have been patented for their potential in treating nervous system disorders (A61P 25/00), including as centrally acting analgesics (A61P 25/04). google.com

Another significant classification is A61K , which covers preparations for medical, dental, or toiletry purposes. google.com Specifically, A61K 31/00 relates to medicinal preparations containing organic active ingredients, with further subclassifications for heterocyclic compounds like indazoles. google.com The frequent appearance of these classifications highlights the pharmaceutical industry's focus on developing indazole-based compounds for therapeutic use.

The Cooperative Patent Classification (CPC) system further refines this, with codes like C07D indicating the core chemical structure of heterocyclic compounds. google.comgoogle.com For instance, C07D231/56 specifically covers benzopyrazoles, the core of the indazole structure. google.com This detailed classification system allows for a granular analysis of the patent landscape, revealing the specific areas of therapeutic and chemical innovation.

| Patent Classification | Description | Relevance to this compound |

|---|---|---|

| A61P | Specific therapeutic activity of chemical compounds or medicinal preparations. google.comuspto.gov | Indicates the compound's potential use in treating various diseases. |

| A61P 25/00 | Drugs for disorders of the nervous system. google.com | Suggests potential applications in neurology. |

| A61P 35/00 | Antineoplastic agents. google.com | Highlights its potential as an anti-cancer agent. |

| A61K 31/00 | Medicinal preparations containing organic active ingredients. google.com | General classification for pharmaceutical formulations of the compound. |

| C07D | Heterocyclic compounds. google.comgoogle.com | Denotes the fundamental chemical structure of the compound. |

| C07D231/56 | Benzopyrazoles; Hydrogenated benzopyrazoles. google.com | Specific classification for the indazole core structure. |

Review of Patent Claims Featuring the Compound as an Intermediate or Active Moiety

A review of patent literature reveals that this compound and its structural analogs are claimed both as active pharmaceutical ingredients (APIs) and as key intermediates in the synthesis of more complex molecules. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for the activity of certain kinase inhibitors. nih.gov

Patents often claim a broad genus of indazole derivatives, with specific examples like this compound included within the scope. These claims typically cover the compound itself, pharmaceutical compositions containing the compound, and methods of using the compound to treat specific diseases. For example, patents for indazole derivatives frequently cite their potential as kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.govgoogle.com

Furthermore, the compound can be a crucial building block in the synthesis of more elaborate drug candidates. For instance, a practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a related intermediate, highlights the importance of functionalized indazole-3-amines in the production of potent therapeutics like Lenacapavir. chemrxiv.org Patent claims for such intermediates are vital for protecting the entire manufacturing process of a final drug product.

Strategic Implications of Patent Exclusivity for Research and Development

Patent exclusivity for compounds like this compound has profound strategic implications for the research and development (R&D) landscape. A patent grants the holder the exclusive right to make, use, and sell the invention for a limited period, creating a temporary monopoly. This exclusivity is a critical incentive for pharmaceutical companies to invest the substantial resources required for drug discovery and clinical trials.

For companies holding the patent, this exclusivity allows them to recoup their R&D costs and generate profits, which can then be reinvested into further innovation. It also provides a competitive advantage, preventing other companies from marketing the same compound for a certain period.

Conversely, for researchers and companies not holding the patent, the existence of broad patent claims can create barriers to R&D. They may need to design around existing patents, focusing on structurally distinct but functionally similar molecules to avoid infringement. This can stimulate innovation by encouraging the exploration of new chemical scaffolds. However, it can also lead to a "patent thicket," where a dense web of overlapping patents makes it difficult to operate without infringing on existing intellectual property.

The expiration of compound patents opens the door for generic competition, which can significantly reduce the cost of the medication. nih.gov This dynamic influences the long-term strategic planning of both originator and generic pharmaceutical companies.

Emerging Patent Filings and Trends in Indazole-Based Chemical Entities

The patent landscape for indazole-based chemical entities continues to evolve, with several emerging trends. A significant area of focus is the development of protein kinase inhibitors. nih.gov The indazole scaffold is a common feature in many new kinase inhibitors being investigated for cancer therapy. researchgate.net Recent patent filings reflect a growing interest in developing highly selective inhibitors that target specific kinases involved in disease pathways, which can lead to more effective and less toxic treatments. nih.gov

Another trend is the use of computational methods, such as molecular modeling and bioinformatics, in the design of new indazole-based drugs. nih.gov These technologies allow for the identification of novel chemotypes and the optimization of lead compounds with greater efficiency. nih.gov

Furthermore, there is a move towards patenting not just the active molecule but also specific crystalline forms (polymorphs), formulations, and methods of manufacturing. google.comeinfolge.com These secondary patents can extend the period of market exclusivity for a drug, even after the primary compound patent has expired.

Globalization of patent strategies is also a prominent trend, with companies filing for patent protection in multiple key markets worldwide to secure their innovations on a global scale. einfolge.com This reflects the international nature of the pharmaceutical industry and the importance of protecting intellectual property across different jurisdictions.

Future Research Directions and Prospects for the 4 Isopropoxy 1h Indazol 3 Amine Research Domain

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indazole-based compounds like 4-Isopropoxy-1H-indazol-3-amine. mednexus.orgijirt.org These technologies can significantly shorten timelines and reduce the costs associated with bringing new drugs to market. ijirt.org

Deep learning models, a subset of AI, are particularly adept at recognizing complex patterns in large datasets. ijirt.orgnih.gov These models can be employed for:

De novo drug design: Generating entirely new molecular structures with desired pharmacological profiles. mednexus.org

Virtual screening: Rapidly assessing large libraries of virtual compounds to identify those with the highest likelihood of binding to a specific biological target. nih.govnih.gov

Drug repurposing: Identifying new therapeutic uses for existing drugs by analyzing their interaction with a wide range of biological targets. mednexus.org

The application of these computational tools to the this compound scaffold can accelerate the identification of lead compounds and facilitate the design of more potent and selective therapeutic agents. nih.govbohrium.com

Exploration of Novel Therapeutic Applications Beyond Current Focus

While indazole derivatives have shown considerable promise as anticancer agents, their therapeutic potential extends far beyond oncology. ontosight.ainih.govresearchgate.net The unique structural features of the indazole nucleus make it a versatile scaffold for the development of drugs targeting a wide array of diseases. nih.govnih.gov Future research on this compound and related compounds should explore their efficacy in other therapeutic areas.

Potential new applications for indazole-based agents include:

Neurodegenerative Diseases: Some indazole derivatives have demonstrated neuroprotective properties, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease. ontosight.ai

Inflammatory Disorders: The anti-inflammatory activity of certain indazole compounds makes them attractive candidates for the treatment of chronic inflammatory diseases. researchgate.netnih.gov

Infectious Diseases: The indazole scaffold has been shown to possess antimicrobial, antifungal, and anti-HIV activities, opening up avenues for the development of new anti-infective agents. researchgate.netnih.gov

Cardiovascular Conditions: Some indazole derivatives have exhibited antiarrhythmic properties, indicating their potential use in treating heart rhythm disorders. researchgate.net

A recent study highlighted the potential of a novel N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a potent ALK5 receptor inhibitor, suggesting its use in controlling cancers and fibrotic diseases. researchgate.net Furthermore, the investigation of ruthenium(II)-based complexes incorporating indazole has shown significant cytotoxic properties against various tumor cell lines and leishmanicidal capabilities. rsc.org

Development of Advanced Synthetic Methodologies

The efficient and scalable synthesis of this compound and its derivatives is crucial for advancing their preclinical and clinical development. While various methods for the synthesis of indazole derivatives exist, there is a continuous need for more advanced and practical methodologies. nih.gov

Recent research has focused on developing novel synthetic routes that are more efficient and environmentally friendly. For example, one study detailed a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the anti-HIV drug Lenacapavir, from inexpensive starting materials without the need for column chromatography. chemrxiv.orgmdpi.comresearchgate.net This two-step sequence involved a regioselective bromination followed by heterocycle formation with hydrazine (B178648). chemrxiv.orgchemrxiv.org Another study reported the synthesis of 1H-indazole-3-amine derivatives through a Suzuki-coupling reaction. nih.gov

Future efforts in this area could focus on:

Catalytic Systems: The development of novel catalysts to improve the efficiency and selectivity of key synthetic steps. nih.gov

Flow Chemistry: The use of continuous flow reactors to enable safer, more scalable, and automated synthesis.

Green Chemistry: The implementation of more sustainable synthetic methods that reduce waste and the use of hazardous reagents.

The table below outlines some of the recently developed synthetic strategies for indazole derivatives.

| Starting Material | Key Reaction | Product | Reference |

| 2,6-dichlorobenzonitrile | Regioselective bromination and cyclization | 7-bromo-4-chloro-1H-indazol-3-amine | chemrxiv.orgmdpi.comresearchgate.net |

| 5-bromo-2-fluorobenzonitrile (B68940) | Suzuki-coupling reaction | 1H-indazole-3-amine derivatives | nih.gov |

Collaborative Research Paradigms and Translational Opportunities

The journey of a promising compound like this compound from the laboratory to the clinic is a complex and resource-intensive process. To navigate these challenges successfully, collaborative research models and a strong focus on translational opportunities are essential.

Partnerships between academic research institutions, pharmaceutical companies, and contract research organizations can create a synergistic environment for drug development. These collaborations can leverage the diverse expertise and resources of each partner, from basic scientific discovery in academia to the drug development and commercialization capabilities of industry.

Translational research, which aims to bridge the gap between basic science and clinical application, is particularly crucial. For indazole-based agents, this involves:

Biomarker Identification: Identifying biological markers that can predict a patient's response to a particular indazole derivative.

Preclinical Modeling: Developing robust preclinical models that accurately reflect human disease to better predict clinical efficacy.

Clinical Trial Design: Designing innovative clinical trials that can efficiently evaluate the safety and efficacy of new indazole-based therapies.

Addressing Unmet Medical Needs with Indazole-Based Agents

The versatility of the indazole scaffold presents a significant opportunity to address unmet medical needs across a range of diseases. ontosight.ainih.gov Many current medical treatments for conditions like cancer often lead to drug resistance and tumor relapse. nih.gov Indazole-based compounds offer a potential solution by providing novel mechanisms of action that can overcome these challenges. nih.gov

For instance, in oncology, indazole derivatives have been developed to target specific molecular pathways involved in tumor growth and survival. nih.govnih.gov A study on 1H-indazole-3-amine derivatives showed that a specific compound, 6o, exhibited a promising inhibitory effect against a chronic myeloid leukemia cell line and was found to affect apoptosis and the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.netnih.gov

Future research should prioritize the development of indazole-based agents for:

Rare Diseases: The unique properties of these compounds may make them suitable for treating rare genetic disorders for which there are currently limited or no treatment options.

Drug-Resistant Infections: The antimicrobial activity of some indazole derivatives could be harnessed to combat the growing threat of antibiotic-resistant bacteria.

Personalized Medicine: The ability to tailor indazole-based therapies to a patient's specific genetic profile holds the promise of more effective and less toxic treatments.

By focusing on these areas of high unmet medical need, the research and development of this compound and other indazole derivatives can have a profound impact on human health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Isopropoxy-1H-indazol-3-amine, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions starting with indazole derivatives. For example, a modified Knorr pyrazole synthesis or condensation reactions using acetic acid under reflux (3–5 hours) can introduce the isopropoxy and amine groups . Key steps include:

- Intermediate isolation : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate intermediates.

- Purity optimization : Recrystallization from ethanol/water mixtures improves crystallinity. Analytical HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures >95% purity .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., isopropoxy methyl groups at δ ~1.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] calculated for CHNO: 200.1134) .

- X-ray crystallography : For unambiguous confirmation, use SHELX software for refinement (SHELXL for small-molecule structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case study : Discrepancies in H NMR signals may arise from tautomerism or solvent effects.

- Approach :

Variable-temperature NMR : Monitor shifts to identify dynamic processes (e.g., rotameric equilibria) .

Computational modeling : Compare experimental data with DFT-predicted chemical shifts (using Gaussian or ORCA) .

- Example : A 2022 study resolved ambiguous NOE correlations by combining 2D NMR (HSQC, HMBC) with molecular dynamics simulations .

Q. What strategies are recommended for optimizing the yield of this compound in scaled-up syntheses?

- Key factors :

- Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying .

Q. How can the pharmacological activity of this compound be evaluated in kinase inhibition assays?

- Protocol :

Enzyme assays : Use ADP-Glo™ kinase assays (Promega) to measure IC values against target kinases (e.g., JAK2 or EGFR) .

Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (10 nM–100 µM) .

- Data interpretation : Cross-validate with computational docking (AutoDock Vina) to correlate activity with binding poses .

Methodological Challenges and Solutions

Q. What are the best practices for handling discrepancies in crystallographic data for this compound polymorphs?

- Challenge : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) may yield conflicting unit cell parameters.

- Solution :

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model twin domains .

Q. How can researchers address the instability of this compound in aqueous buffers?

- Stabilization strategies :

- Lyophilization : Store as a lyophilized powder at -20°C .

- Buffer additives : Include 10% DMSO or cyclodextrins to prevent aggregation .

Data Management and Reproducibility

Q. How can open-data principles be reconciled with proprietary constraints in publishing this compound research?

- Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.